2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole
Overview
Description
2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole is a complex organic compound characterized by its unique bicyclic structure fused with an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the bicyclic azabicyclo[2.2.2]octane core, which is then functionalized with an ethenyl group. The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki or Heck reaction. Reaction conditions generally include the use of organic solvents like dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reagents are often recycled to minimize waste and reduce costs. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction: The indole ring can be reduced under hydrogenation conditions to form indoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3) can facilitate electrophilic aromatic substitution.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole is studied for its potential as a ligand for various biological targets, including neurotransmitter receptors and enzymes. Its interactions with these targets can provide insights into their function and aid in the development of new therapeutic agents.
Medicine
Medicinally, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or neuroprotective effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can mimic the structure of natural ligands, allowing it to bind to receptor sites and modulate their activity. The bicyclic structure may enhance its binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-pyrrole
- 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-pyridine
- 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-benzimidazole
Uniqueness
Compared to similar compounds, 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole stands out due to the presence of the indole moiety, which is known for its significant biological activity. The combination of the bicyclic structure with the indole ring enhances its potential for diverse applications in medicinal chemistry and biological research.
This detailed overview provides a comprehensive understanding of 2-(5-Ethenyl-1-azabicyclo[222]octan-2-yl)-1H-indole, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-12-11-19-8-7-13(12)10-17(19)16-9-14-5-3-4-6-15(14)18-16/h2-6,9,12-13,17-18H,1,7-8,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWNZMAMEIOHSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660335 | |
Record name | 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61119-84-4 | |
Record name | 2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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